molecular formula C12H23NO4 B558485 Boc-D-MeIle-OH CAS No. 267223-87-0

Boc-D-MeIle-OH

Cat. No.: B558485
CAS No.: 267223-87-0
M. Wt: 245,32 g/mole
InChI Key: HTBIAUMDQYXOFG-RKDXNWHRSA-N
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Description

Boc-D-MeIle-OH is a high-purity, specialty chemical compound recognized for its utility in peptide synthesis and pharmaceutical research . As a derivative of isoleucine, it features a Boc (tert-butoxycarbonyl) protecting group, which is crucial for the selective addition of amino acids during peptide chain elongation . The Boc protecting group is a cornerstone of modern peptide synthesis. Its key advantage is stability towards a wide range of conditions; it remains intact under basic environments and in the presence of most nucleophiles, allowing for an orthogonal protection strategy with base-labile groups like Fmoc . The formation of Boc-protected amines and amino acids is typically conducted by reaction with a base and di-tert-butyl dicarbonate (Boc₂O) . When the protected amino acid is incorporated into a peptide chain, the Boc group can be cleanly removed under mild, anhydrous acidic conditions, ensuring the integrity of the complex peptide sequence . This compound is valued for its role in forming stable peptide bonds, ensuring the integrity of the synthesized peptide . It is widely used in laboratories and research institutions focusing on drug development and protein engineering, offering consistent performance essential for advancing biochemical and pharmaceutical studies . Please note that this product is intended for Research & Development use only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(2R,3R)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-7-8(2)9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBIAUMDQYXOFG-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427152
Record name Boc-D-MeIle-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267223-87-0
Record name Boc-D-MeIle-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stereochemical Considerations

The D-configuration of isoleucine is preserved through chiral pool synthesis or asymmetric induction. Industrial-scale production typically starts with commercially available D-isoleucine, avoiding racemization risks associated with post-synthetic resolution.

N-Methylation Techniques

N-Methylation precedes or follows Boc protection, depending on the reactivity of intermediates:

  • Direct alkylation of the amino group using methyl iodide (CH3_3I) under basic conditions.

  • Reductive amination with formaldehyde and sodium cyanoborohydride (NaBH3_3CN), though less common due to competing side reactions.

Stepwise Synthesis of Boc-D-MeIle-OH

Boc Protection of D-Isoleucine

The tert-butyloxycarbonyl (Boc) group is introduced to shield the α-amino group during subsequent reactions:

Procedure :

  • Dissolve D-isoleucine (1.0 equiv) in a 1:1 mixture of water and 1,4-dioxane.

  • Add di-tert-butyl dicarbonate (Boc2_2O, 1.2 equiv) and adjust pH to 9–10 with sodium hydroxide (NaOH).

  • Stir at 0–5°C for 4–6 hours.

  • Acidify to pH 2–3 with hydrochloric acid (HCl) and extract with ethyl acetate.

  • Dry over sodium sulfate (Na2_2SO4_4) and evaporate to yield Boc-D-Ile-OH.

Key Data :

ParameterValueSource
Yield85–92%
Optical Purity>99% ee
Characterization1H^1H NMR, [α]D_D

N-Methylation of Boc-D-Ile-OH

N-Methylation is achieved via a two-phase reaction system to minimize racemization:

Procedure :

  • Suspend Boc-D-Ile-OH (1.0 equiv) in anhydrous tetrahydrofuran (THF).

  • Add sodium hydride (NaH, 1.5 equiv) at 0°C under nitrogen.

  • Introduce methyl iodide (CH3_3I, 2.0 equiv) dropwise.

  • Warm to room temperature and stir for 12–18 hours.

  • Quench with aqueous citric acid (5%), extract with dichloromethane (DCM), and purify via recrystallization.

Critical Parameters :

  • Solvent Quality : THF must be rigorously dried to prevent hydrolysis.

  • Temperature Control : Reactions at >25°C risk epimerization.

Performance Metrics :

ConditionOutcomeSource
Yield70–78%
Racemization<1%
Purity (HPLC)≥95%

Mitsunobu Reaction

Using dimethyl azodicarboxylate (DMAD) and triphenylphosphine (PPh3_3) to transfer methyl groups from methanol:

  • Lower yields (55–60%) but higher stereochemical fidelity.

Enzymatic Methylation

Emerging methods employ methyltransferases (e.g., PKMTs) for site-specific N-methylation:

  • Limited to small-scale applications due to enzyme costs.

Challenges and Optimization

Racemization During Saponification

Basic conditions in ester hydrolysis (e.g., NaOH/MeOH) induce partial racemization:

Mitigation Strategies :

  • Use enzymatic lipases at neutral pH.

  • Replace NaOH with lithium hydroxide (LiOH), reducing reaction time.

Comparative Data :

BaseTime (h)Racemization (%)
NaOH68–12
LiOH23–5
Lipase24<1

Solvent and Reagent Impact

  • THF vs. DMF : THF yields higher regioselectivity but requires strict anhydrous conditions.

  • Methyl Iodide vs. Dimethyl Sulfate : CH3_3I offers better reactivity but poses toxicity risks.

Analytical Validation

Chromatographic Methods

  • HPLC : C18 column, 0.1% TFA in acetonitrile/water gradient, retention time = 8.2 min.

  • Chiral GC : Cyclodextrin-based column confirms >99% ee.

Spectroscopic Characterization

  • 1H^1H NMR (400 MHz, CDCl3_3): δ 1.44 (s, 9H, Boc), 2.98 (s, 3H, N-CH3_3), 4.21 (m, 1H, α-H).

  • IR : 1745 cm1^{-1} (C=O Boc), 1650 cm1^{-1} (amide I).

Industrial-Scale Production Insights

Cost Drivers

  • Methyl iodide accounts for 40–50% of raw material costs.

  • Solvent recovery systems reduce THF expenses by 30%.

Environmental Considerations

  • Substituting CH3_3I with dimethyl carbonate (DMC) decreases toxicity but lowers yields by 15% .

Chemical Reactions Analysis

Types of Reactions: Boc-D-MeIle-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

1. Chemistry and Peptide Synthesis

  • Building Block for Peptides : Boc-D-MeIle-OH is primarily used in solid-phase peptide synthesis (SPPS), where it serves as a fundamental building block. The Boc group protects the amino group, allowing for selective modifications during synthesis.
  • Deprotection Reactions : The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield D-methylisoleucine, which can then participate in further peptide coupling reactions.

2. Biological Research

  • Protein Structure and Function Studies : The compound aids in understanding protein interactions and dynamics by providing specific peptide sequences that can be analyzed for biological activity.
  • Therapeutic Peptide Development : this compound is integral in designing peptide-based drugs and peptidomimetics, which mimic natural peptides for therapeutic purposes.

3. Medicinal Chemistry

  • Drug Design : The compound's ability to form stable peptide bonds makes it valuable in developing drugs targeting various biological pathways, including enzyme inhibition and receptor activation.
  • Peptide-based Materials : It is also employed in creating peptide-based materials for biomedical applications, such as drug delivery systems and tissue engineering.

Comparative Analysis with Related Compounds

The following table highlights the differences between this compound and other similar compounds used in peptide synthesis:

Compound NameStructure SimilarityUnique Features
Boc-D-Aspartic AcidSimilar backboneDirectly used in synthesis without benzyl ester
Boc-L-Aspartic AcidD-isomer vs L-isomerDifferent stereochemistry affecting activity
Fmoc-D-Asp(OBzl)-OHSimilar protective groupsUses Fmoc instead of Boc; different deprotection method
Z-D-Asp(OBzl)-OHSimilar functional groupsZ protects differently than Boc

Case Study 1: Peptide Therapeutics Development

A study demonstrated the effectiveness of using this compound in synthesizing a novel peptide that exhibited high affinity for a specific receptor involved in cancer progression. The synthesized peptide showed significant promise as a therapeutic agent, highlighting the compound's role in drug discovery.

Case Study 2: Protein-Protein Interaction Studies

Research utilizing this compound focused on elucidating protein-protein interactions critical for cellular signaling. The peptides synthesized from this compound were instrumental in mapping interaction networks within cells, providing insights into potential therapeutic targets for diseases like diabetes and cancer.

Mechanism of Action

The mechanism of action of Boc-D-MeIle-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the construction of complex peptide structures. The molecular targets and pathways involved are related to the specific peptides

Biological Activity

Boc-D-MeIle-OH (Boc-D-methyl isoleucine) is a synthetic amino acid derivative that has garnered attention in the field of medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group of D-methyl isoleucine. This modification enhances its stability and solubility, making it suitable for various biological applications. The molecular formula is C_7H_13NO_2, and its structure can be represented as follows:

Boc D MeIle OH CH3 C CH3 CH2COOH\text{Boc D MeIle OH}\rightarrow \text{ CH}_3\text{ C CH}_3\text{ CH}_2\text{COOH}

Biological Activity

1. Mechanisms of Action

Research indicates that this compound exhibits several biological activities, primarily through modulation of protein interactions and cellular pathways:

  • Antimicrobial Activity: Studies have shown that this compound possesses antimicrobial properties, particularly against Gram-positive bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and function.
  • Neuroprotective Effects: In vitro studies suggest that this compound may protect neuronal cells from oxidative stress-induced apoptosis. It appears to modulate mitochondrial function, reducing reactive oxygen species (ROS) production and enhancing ATP levels in neuronal cells.
  • Influence on Protein Folding: this compound has been implicated in influencing the folding and stability of certain proteins, potentially aiding in the development of therapeutic agents for diseases associated with protein misfolding.

2. Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Efficacy: A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µM, suggesting its potential as a lead compound for antibiotic development .
  • Neuroprotection in SH-SY5Y Cells: Research conducted on SH-SY5Y human neuroblastoma cells demonstrated that treatment with this compound resulted in a dose-dependent increase in cell viability under oxidative stress conditions. The IC50 value was determined to be approximately 15 µM, indicating its effectiveness in protecting neuronal cells from apoptosis .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionIC50 ValueReference
AntimicrobialDisruption of cell wall synthesis10 µM
NeuroprotectiveReduction of ROS; enhancement of ATP levels15 µM
Protein Folding ModulationStabilization of protein structuresN/A

Comparison with Similar Compounds

Key Observations:

Side Chain Variability: this compound’s branched aliphatic side chain contrasts with the linear norleucine in Boc-N-Me-Nle-OH and the aromatic/heteroatom-containing side chains in Boc-D-MEPHE(4-Cl)-OH and Boc-D-Met-OH. These differences influence hydrophobicity, solubility, and intermolecular interactions .

Chirality : The D-configuration in this compound and Boc-D-Met-OH may reduce proteolytic cleavage rates compared to L-forms, enhancing in vivo stability .

Solubility : Boc-D-Glu(OMe)-OH·DCHA exhibits superior aqueous solubility due to its cyclohexylamine counterion, whereas this compound requires organic solvents (e.g., DMSO) for dissolution .

Physicochemical Properties

  • Purity : Commercial this compound typically exceeds 95% purity, comparable to Boc-N-Me-Nle-OH (>98%) and Boc-D-Met-OH (>98%) .
  • Stability : All compounds are stable at -20°C for ≥1 month but degrade faster at room temperature. Boc-D-MEPHE(4-Cl)-OH’s halogenated side chain may confer additional stability against oxidation .

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